molecular formula C11H13NO B1675710 2-(Cyclopropylamino)-1-phenylethanone CAS No. 18381-60-7

2-(Cyclopropylamino)-1-phenylethanone

Cat. No. B1675710
CAS RN: 18381-60-7
M. Wt: 175.23 g/mol
InChI Key: BWYDQVGGIRXHDE-UHFFFAOYSA-N
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Description

LY 54761 is a bio-active chemical.

Scientific Research Applications

1. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

  • Application Summary : This compound is synthesized for potential use in modern organic and medicinal chemistry. The 4-Thiazolidinone core and cyclopropyl moiety are important structural motifs for the design of potential biologically active molecules .
  • Methods of Application : The synthesis of this compound is based on the application of the Multicomponent reactions (MCR) methodology. It includes direct one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .
  • Results or Outcomes : The structure of the synthesized compound was confirmed using various spectral analysis data. The compound was also screened for antimicrobial activity against 12 strains of Gram-positive and Gram-negative bacteria, as well as yeasts .

2. (S)-Cyclopropylglycine

  • Application Summary : (S)-Cyclopropylglycine is synthesized using a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities. This compound provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
  • Methods of Application : The synthesis involves a bioconversion period of 6 hours at a high substrate concentration of 120 g·L−1 .
  • Results or Outcomes : The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data. Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 hours with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

3. 2-(Cyclopropylamino)-1-phenylethanol

  • Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and a phenylethanol group .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

4. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

  • Application Summary : This compound is synthesized for potential use in modern organic and medicinal chemistry. The 4-Thiazolidinone core and cyclopropyl moiety are important structural motifs for the design of potential biologically active molecules .
  • Methods of Application : The synthesis of this compound is based on the application of the Multicomponent reactions (MCR) methodology. It includes direct one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .
  • Results or Outcomes : The structure of the synthesized compound was confirmed using various spectral analysis data. The compound was also screened for antimicrobial activity against 12 strains of Gram-positive and Gram-negative bacteria, as well as yeasts .

5. 2-(Cyclopropylamino)-1-phenylethanol

  • Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and a phenylethanol group .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

6. 2-(Cyclopropylamino)acetic acid hydrochloride

  • Application Summary : This compound is a type of organic compound that contains a cyclopropylamino group and an acetic acid hydrochloride group .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

properties

IUPAC Name

2-(cyclopropylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYDQVGGIRXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171485
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-1-phenylethanone

CAS RN

18381-60-7
Record name LY 54761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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